Docosanoic Acid Methyl-d3 Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

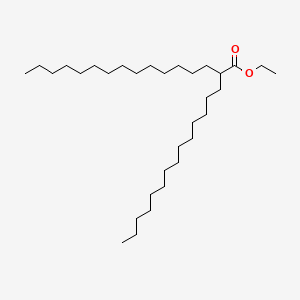

Docosanoic Acid Methyl-d3 Ester, also known as Behenic acid methyl ester, Methyl behenate, Methyl docosanoate, n-Docosanoic acid methyl ester, Kemester 9022, 22:0, Me ester, Methyl behenoate . It is an ester form of docosanoic acid and has been found in soybean, corn, sunflower, and canola oils, as well as beef fat, used in the production of biodiesel .

Molecular Structure Analysis

The molecular formula of Docosanoic Acid Methyl-d3 Ester is C23H46O2 . The IUPAC Standard InChI is InChI=1S/C23H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h3-22H2,1-2H3 .Physical And Chemical Properties Analysis

The molecular weight of Docosanoic Acid Methyl-d3 Ester is 354.6101 . It is a crystalline solid . The boiling point is 393°C, and the melting point is 53°C .Safety And Hazards

According to the safety data sheet, no special measures are required under normal handling. After inhalation, it is advised to supply fresh air and consult a doctor in case of complaints. It generally does not irritate the skin. In case of eye contact, rinse the opened eye for several minutes under running water. If swallowed and symptoms persist, consult a doctor .

Direcciones Futuras

While specific future directions for Docosanoic Acid Methyl-d3 Ester are not available, it’s worth noting that research into the properties and potential applications of various esters, including those derived from docosanoic acid, is ongoing. This includes their use in the production of biodiesel , among other areas.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Docosanoic Acid Methyl-d3 Ester can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Methyl-d3 Iodide", "Docosanoic Acid", "Sodium Hydride", "Methanol", "Diethyl Ether", "Chloroform", "Sodium Chloride", "Water" ], "Reaction": [ "Step 1: Preparation of Methyl-d3 Docosanoate", "a. Dissolve Docosanoic Acid in dry Chloroform", "b. Add Sodium Hydride to the solution and stir for 30 minutes", "c. Add Methyl-d3 Iodide to the reaction mixture and stir for 24 hours", "d. Extract the product with Diethyl Ether and wash with water", "e. Dry the organic layer with Sodium Sulfate and evaporate the solvent to obtain Methyl-d3 Docosanoate", "Step 2: Preparation of Docosanoic Acid Methyl-d3 Ester", "a. Dissolve Methyl-d3 Docosanoate in Methanol", "b. Add a catalytic amount of Hydrochloric Acid and stir for 24 hours", "c. Evaporate the solvent and purify the product by column chromatography using a mixture of Methanol and Chloroform as eluent", "d. Dry the product with Sodium Sulfate and obtain Docosanoic Acid Methyl-d3 Ester" ] } | |

Número CAS |

77502-87-5 |

Nombre del producto |

Docosanoic Acid Methyl-d3 Ester |

Fórmula molecular |

C23H46O2 |

Peso molecular |

357.637 |

Nombre IUPAC |

trideuteriomethyl docosanoate |

InChI |

InChI=1S/C23H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h3-22H2,1-2H3/i2D3 |

Clave InChI |

QSQLTHHMFHEFIY-BMSJAHLVSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC |

Sinónimos |

Behenic Acid Methyl-d3 Ester; Kemester 9022-d3; Kemester 9027-90-d3; Methyl-d3 Behenate; Methyl-d3 Docosanoate; Methyl-d3 n-Docosanoate; NSC 158426-d3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B592291.png)